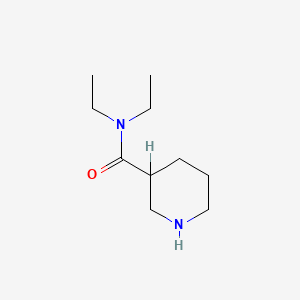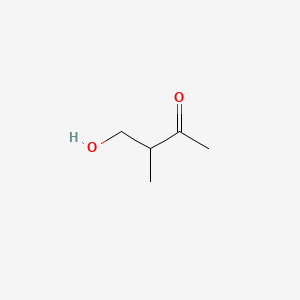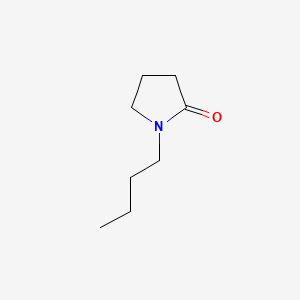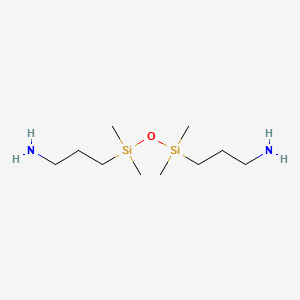
1,3-双(3-氨丙基)四甲基二硅氧烷
描述
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is an endcapper for the synthesis of aminopropyl-terminated silicone fluids and for the production of silicone-epoxy and silicone polyimide copolymers especially useful in electronics applications . It is also used as a curing agent for epoxy molding compounds, which is utilized for high-reliability semiconductor devices .
Synthesis Analysis
1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate resulted from the reaction between 1,3-bis(3-aminopropyl)tetramethyldisiloxane with a proper transition metal (iron (III) or vanadium (IV) oxide) salt as anion generator and a carbonylic compound (4-imidazole carboxaldehyde or 2-hydroxybenzaldehyde) as a metal collector, in methanol .Molecular Structure Analysis
The molecular structure of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane was thoroughly characterized .Chemical Reactions Analysis
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a valuable tool for the introduction of siloxane segments into different organic-inorganic structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane include a molecular weight of 248.51 g/mol . It is a liquid at 20°C and should be stored under inert gas . It has a boiling point of 142°C/11.5 mmHg, a flash point of 91°C, and a specific gravity of 0.90 at 20/20 .科学研究应用
Semiconductor Devices
1,3-Bis(3-aminopropyl)tetramethyldisiloxane: is utilized as a curing agent for epoxy molding compounds in the production of high-reliability semiconductor devices . The compound’s ability to withstand high temperatures and its electrical insulating properties make it ideal for encapsulating semiconductor components, ensuring their performance and longevity.
Siloxane-Urea Copolymers
This compound is instrumental in preparing siloxane-urea copolymers from 4,4’-diphenylmethane diisocyanate . These copolymers are valuable in creating materials with unique properties, such as improved flexibility, thermal stability, and chemical resistance, which are essential for industrial applications.
Electronics
In electronics, 1,3-Bis(3-aminopropyl)tetramethyldisiloxane serves as an endcapper for synthesizing aminopropyl-terminated silicone fluids. It’s also used in producing silicone-epoxy and silicone polyimide copolymers, which are particularly useful in electronics applications due to their enhanced thermal and electrical properties .
Materials Science
The compound’s role in materials science is significant, especially in developing new polymeric materials. Its function as a curing agent and a building block for copolymers contributes to the advancement of materials with specific mechanical and thermal characteristics .
安全和危害
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a hazardous substance. It causes severe skin burns and eye damage, and is a combustible liquid . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
未来方向
1,3-Bis(3-aminopropyl)tetramethyldisiloxane has been introduced with a molar content of 1%, 2%, and 5% to polyimide to test both the physical and chemical properties of the modified film and the high frequency creeping dielectric strength . The results show that after adding GAPD, the overall functional groups of the material do not change, and the absorption of ultraviolet light increases . The insulation strength of the high frequency creeping surface has been improved, which will increase with larger contents of GAPD .
属性
IUPAC Name |
3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXCORHXFPYJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044621 | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3-Bis(3-aminopropyl)tetramethyldisiloxane | |
CAS RN |
2469-55-8 | |
| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybis((3-aminopropyl)dimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane?
A1: The molecular formula is C10H28N2OSi2, and its molecular weight is 248.53 g/mol.
Q2: What are the characteristic spectroscopic features of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane?
A2: Key spectroscopic features include:
- FTIR: Strong Si-O-Si stretching vibrations around 1000-1100 cm-1, N-H stretching vibrations around 3300-3400 cm-1, and C-H stretching vibrations around 2900-3000 cm-1. []
- 1H NMR: Signals corresponding to Si-CH3 protons around 0 ppm, N-CH2 protons around 2.5-2.8 ppm, and CH2 protons adjacent to Si around 0.5-1.0 ppm. []
- 29Si NMR: Signals indicative of the silicon atom environment within the disiloxane structure. []
Q3: Can 1,3-Bis(3-aminopropyl)tetramethyldisiloxane improve the adhesion of polyimide films to silicon wafers?
A3: Yes, incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane into copolyimides significantly improves their adhesion to silicon wafers, making them suitable for applications in microelectronics. []
Q4: How does the disiloxane unit within 1,3-Bis(3-aminopropyl)tetramethyldisiloxane impact the structure and stability of metal complexes?
A4: The disiloxane unit acts as a flexible spacer, reducing the mechanical strain in chelate rings formed with metal ions. This "shoulder yoke effect" allows for the formation of larger, less strained rings, contributing to the stability of the complexes. []
Q5: Can copper(II) complexes containing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane act as catalyst precursors for aerobic oxidation reactions?
A5: Yes, copper(II) salen-type complexes incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane have demonstrated catalytic activity in the aerobic oxidation of benzyl alcohol to benzaldehyde, exhibiting high yields and turnover numbers under mild conditions. []
Q6: Can tetranuclear copper(II) complexes derived from 1,3-Bis(3-aminopropyl)tetramethyldisiloxane be utilized in alkane hydrocarboxylation reactions?
A6: Research indicates that these complexes can act as homogeneous catalyst precursors for hydrocarboxylation reactions, converting linear and cyclic alkanes to corresponding carboxylic acids using CO, H2O, and K2S2O8. []
Q7: How has computational chemistry been employed to study 1,3-Bis(3-aminopropyl)tetramethyldisiloxane and its derivatives?
A7: * DFT calculations have been used to analyze the electronic structure and bonding features of copper(II) complexes with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane-based ligands, revealing the ionic character of Si-O bonds. [] * Molecular dynamics (MD) simulations provided insights into the self-assembly behavior of copper complexes containing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in solution and their CO2 responsiveness. []* Neural network models have been developed to predict the kinetics of cyclic siloxane polymerization reactions using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane as a functional endblocker. [, ]
Q8: How do structural modifications of the aromatic aldehyde used in Schiff base formation with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane affect the properties of the resulting copper(II) complexes?
A8: Introducing electron-withdrawing or -donating groups on the aromatic aldehyde can influence the electronic properties and catalytic activity of the copper(II) complexes. For example, incorporating a nitro group in the 5-position of 2-hydroxybenzaldehyde leads to the formation of complex 2, which exhibits distinct aggregation behavior compared to its counterparts. []
Q9: How is 1,3-Bis(3-aminopropyl)tetramethyldisiloxane used in the preparation of macroporous polymers, and what are the advantages of such materials?
A9: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane can be reacted with epoxy-functionalized polymers, like poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate), to introduce amino groups and create macroporous structures. [] These materials offer high surface area, tunable porosity, and the potential for further functionalization, making them suitable for applications in separation science, catalysis, and drug delivery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




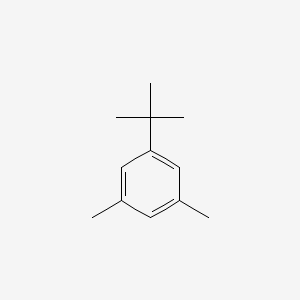
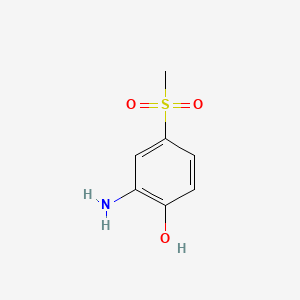


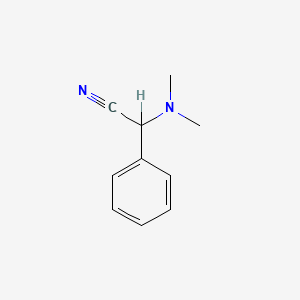
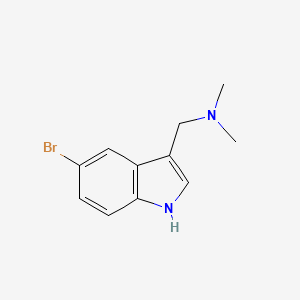

![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)

